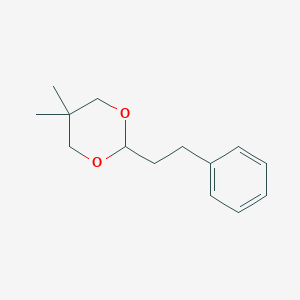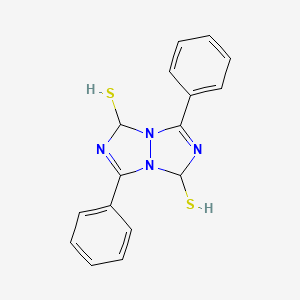
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol is a heterocyclic compound featuring a unique structure that includes two triazole rings fused together with a dithiol group.
Vorbereitungsmethoden
The synthesis of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The reaction conditions often require the use of solvents such as ethanol or toluene and catalysts like potassium hydroxide. Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .
Analyse Chemischer Reaktionen
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiol group, using reagents like alkyl halides or acyl chlorides. .
Wissenschaftliche Forschungsanwendungen
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.
Wirkmechanismus
The mechanism of action of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the modulation of receptor functions. These interactions are crucial for its biological activities, including anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol can be compared with other similar compounds, such as:
1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dione: This compound shares a similar triazole structure but differs in its functional groups, leading to distinct chemical and biological properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Another related compound used in the development of advanced materials, particularly in the field of luminescent polymers.
The uniqueness of this compound lies in its dual triazole rings and dithiol group, which confer specific reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
39722-54-8 |
|---|---|
Molekularformel |
C16H14N4S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3,7-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiol |
InChI |
InChI=1S/C16H14N4S2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,15-16,21-22H |
InChI-Schlüssel |
QABJPBWDVZHRSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(N3N2C(N=C3C4=CC=CC=C4)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
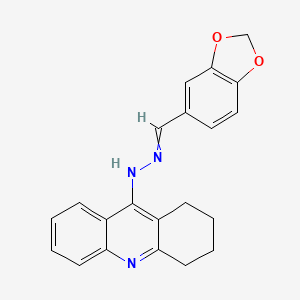
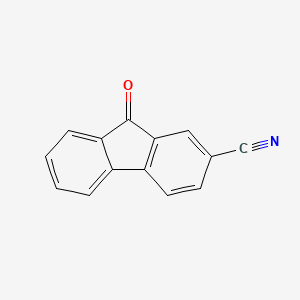

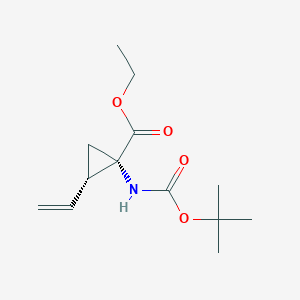
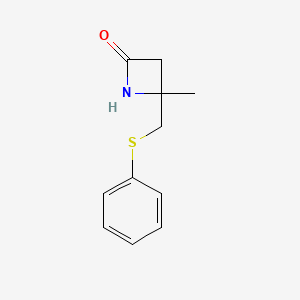
![3-(1H-indol-3-yl)-2-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B14001082.png)

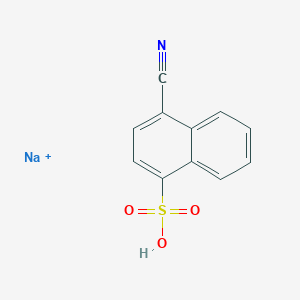
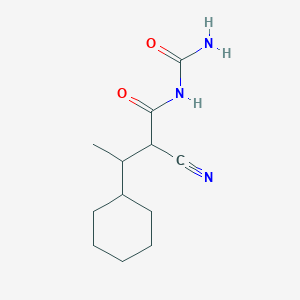
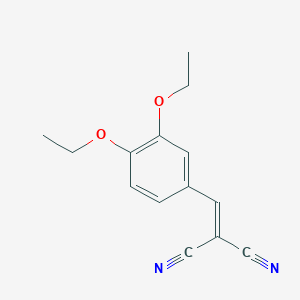
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
